

rosiglitazone maleate literature review and research gaps

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Compound Focus: Rosiglitazone Maleate

CAS No.: 155141-29-0

Cat. No.: S541826

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Molecular Profile and Basic Pharmacology

The table below summarizes the core physicochemical and pharmacological properties of **rosiglitazone maleate**.

| Property | Description |
|---------------------|--|
| Chemical Name | (±)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (Z)-2-butenedioate (1:1) [1] |
| CAS Number | 155141-29-0 [2] |
| Molecular Formula | C ₁₈ H ₁₉ N ₃ O ₃ S•C ₄ H ₄ O ₄ [2] |
| Molecular Weight | 473.504 g/mol [2] |
| Mechanism of Action | Potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [3] [4]. |
| Primary Indication | Management of Type 2 Diabetes Mellitus (as an insulin sensitizer) [3]. |

| Property | Description |
|-----------------------|-------------------|
| Bioavailability | 99% [3] [5] |
| Elimination Half-Life | 3-4 hours [3] [5] |

Advanced Drug Delivery Systems and Experimental Protocols

Research has focused on overcoming challenges like short half-life, extensive hepatic metabolism, and solubility to improve therapy.

Multiunit Floating Microspheres

This system is designed for gastroretention to enhance absorption and provide controlled release [6].

- **Objective:** To develop a multiunit floating drug delivery system for prolonged gastric residence and better glycemic control [6].
- **Formulation:** Microspheres using Eudragit RS100 as the polymer, prepared by an oil-in-oil (o/o) emulsification-solvent evaporation method [6].
- **Detailed Protocol:**
 - **Preparation:** Dissolve Eudragit RS100 and plasticizer (Tributyl Citrate, 20% w/w of polymer) in acetone. Add **Rosiglitazone Maleate** to form a suspension [6].
 - **Emulsification:** Pour the drug-polymer suspension into 30 mL of Heavy Liquid Paraffin (HLP) while stirring at 800 rpm at $30\pm 1^\circ\text{C}$ [6].
 - **Solvent Evaporation:** Continue stirring for 3 hours to allow complete evaporation of acetone, forming solid microspheres [6].
 - **Collection:** Collect microspheres by filtration, wash with petroleum ether, and dry under vacuum [6].
- **Key Characterization:** The optimized formulation showed high entrapment efficiency (78-97%), good yield (69-75%), and sustained drug release profile [6]. *In vivo* studies in diabetic rats demonstrated prolonged glycemic control [6].

Transdermal Matrix Patches

This approach bypasses hepatic first-pass metabolism and allows sustained drug delivery [1].

- **Objective:** To develop a matrix-type transdermal patch for sustained systemic delivery of **rosiglitazone maleate** [1].
- **Formulation:** Patches using pressure-sensitive adhesives Duro-Tak 387-2516 and Duro-Tak 87-2852 in different ratios [1].
- **Detailed Protocol:**
 - **Backing Membrane:** Prepare a 6% w/v solution of Polyvinyl Alcohol (PVA) in warm water, cast into a mold, and dry at 60°C for 24 hours [1].
 - **Drug-Polymer Matrix:** Blend Duro-Tak polymers in ethyl acetate, isopropyl alcohol, toluene, and n-hexane. Incorporate **Rosiglitazone Maleate** into the polymer solution and stir to form a homogeneous suspension [1].
 - **Casting & Drying:** Cast the medicated polymer suspension onto the prepared backing membrane and dry at room temperature for 24 hours [1].
- **Key Characterization:** Patches were evaluated for thickness, moisture content, drug-polymer interaction (IR spectroscopy), surface morphology (SEM), and *in vitro* drug release. The formulation provided a sustained release profile [1].

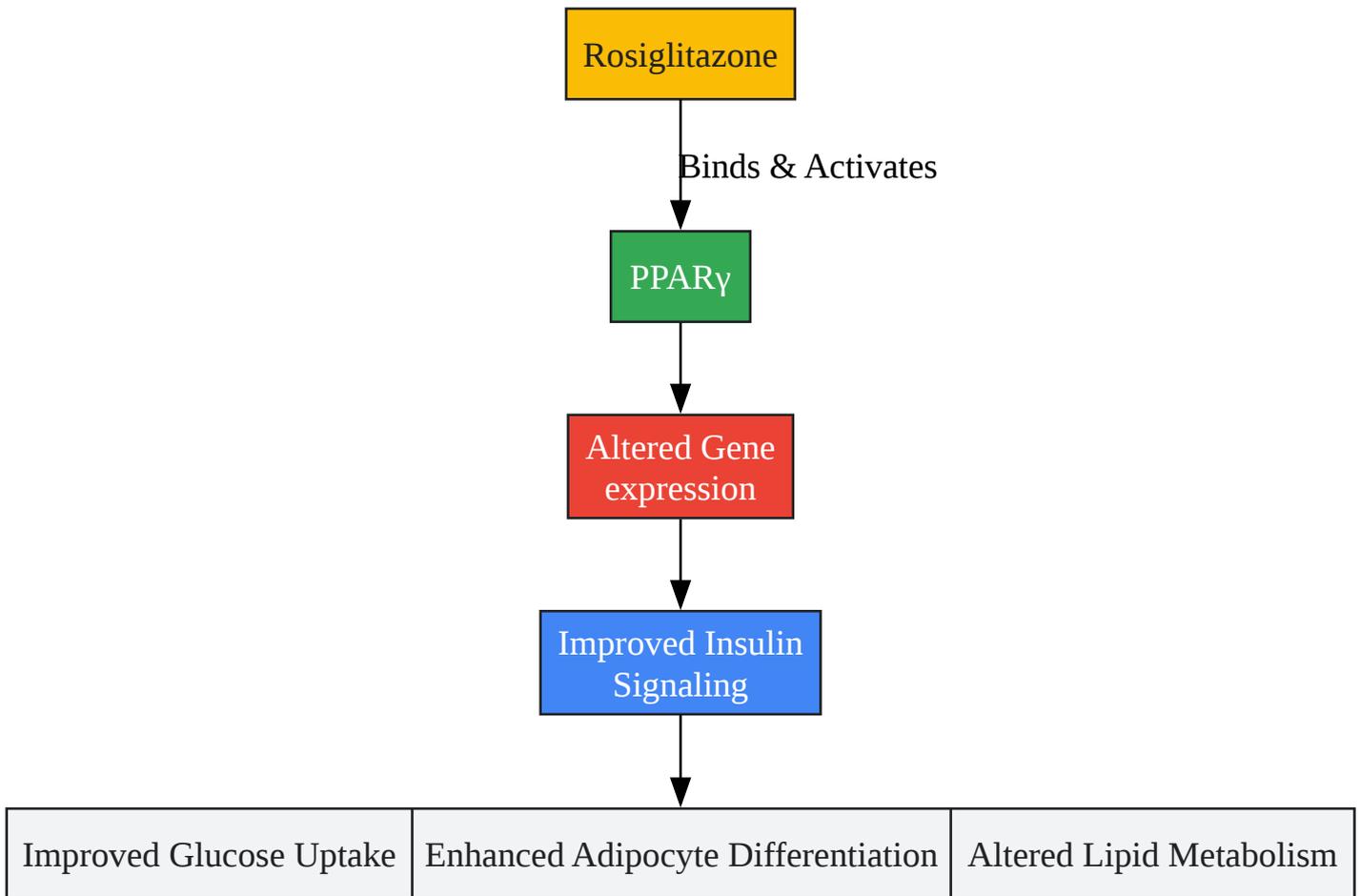
Solubility Enhancement via Hydrotropy

Aqueous solubility is a major challenge for analysis and formulation [7].

- **Objective:** To enhance the aqueous solubility of **rosiglitazone maleate** for spectrophotometric analysis using hydrotropic agents [7].
- **Method:** A 6M urea solution was used as the hydrotropic solubilizing agent [7].
- **Detailed Protocol:**
 - **Solubilization:** Dissolve powdered **rosiglitazone maleate** in a 6M urea solution with sonication [7].
 - **Analysis:** The solution was filtered, diluted, and analyzed using UV-Visible spectrophotometry. This method achieved a more than 14-fold enhancement in solubility [7].

Signaling Pathway Mechanism

Rosiglitazone's primary mechanism involves activation of the nuclear receptor PPAR γ . The following diagram illustrates the key molecular pathways affected.



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Diagram of the PPAR γ -mediated pathway activated by **rosiglitazone maleate**.

Safety and Regulatory Landscape

The history of rosiglitazone is marked by significant safety controversies.

| Aspect | Details |
|------------------------|---|
| Cardiovascular Risks | Associated with an increased risk of heart failure , edema, and weight gain. A 2007 meta-analysis linked it to a 1.4-fold increased risk of heart attack [5]. |
| FDA Regulatory History | In 2011, the FDA restricted its use due to cardiovascular risks. In 2013, after re-evaluation, these restrictions were lifted, though the drug remains controversial |

| Aspect | Details |
|-----------------------|--|
| | [3] [5]. |
| Other Markets | The European Medicines Agency (EMA) recommended suspension in 2010, and the drug was withdrawn from several markets, including the UK and New Zealand [5]. |
| Other Adverse Effects | Increased LDL-cholesterol, fractures (particularly in women), and rare cases of macular edema [3]. |
| Contraindications | Patients with NYHA Class III or IV heart failure , active liver disease, and diabetic ketoacidosis [3]. |

Identified Research Gaps and Future Directions

Despite extensive research, several critical gaps remain.

- **Definitive Cardiovascular Outcomes:** While the RECORD trial and subsequent re-evaluations led to lifted restrictions, design limitations of these studies mean **a robust, long-term, prospective cardiovascular outcomes trial is still needed** to definitively quantify the ischemic heart risk [5].
- **Clinical Translation of Novel Formulations:** Although floating microspheres and transdermal patches show promising *in vitro* and pre-clinical results, **clinical trials in humans are lacking**. Research is needed to validate their efficacy, safety, and economic viability in patients [6] [1].
- **Expansion Beyond Glycemic Control:** The well-defined PPAR γ mechanism suggests potential in non-alcoholic steatohepatitis (NASH), neuroprotection, and anti-inflammation. However, **targeted clinical research in these areas is limited** [4].
- **Personalized Medicine Approaches:** Pharmacogenomic studies on rosiglitazone are not yet mature. Research identifying **genetic markers** that predict drug response, efficacy, or susceptibility to adverse effects like weight gain and edema could optimize its use [3].
- **Synergistic Combination Therapies:** The development of fixed-dose combinations with other antidiabetic agents using novel delivery systems (e.g., controlled-release combinations) remains an underexplored area that could improve patient compliance and outcomes.

Conclusion

Rosiglitazone maleate remains a potent insulin sensitizer with a well-understood mechanism but a complex safety history. Future research that addresses the critical gaps in long-term cardiovascular safety, clinical translation of advanced delivery systems, and exploration of new therapeutic applications will determine whether this drug can be repositioned as a safer and more effective therapeutic agent.

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